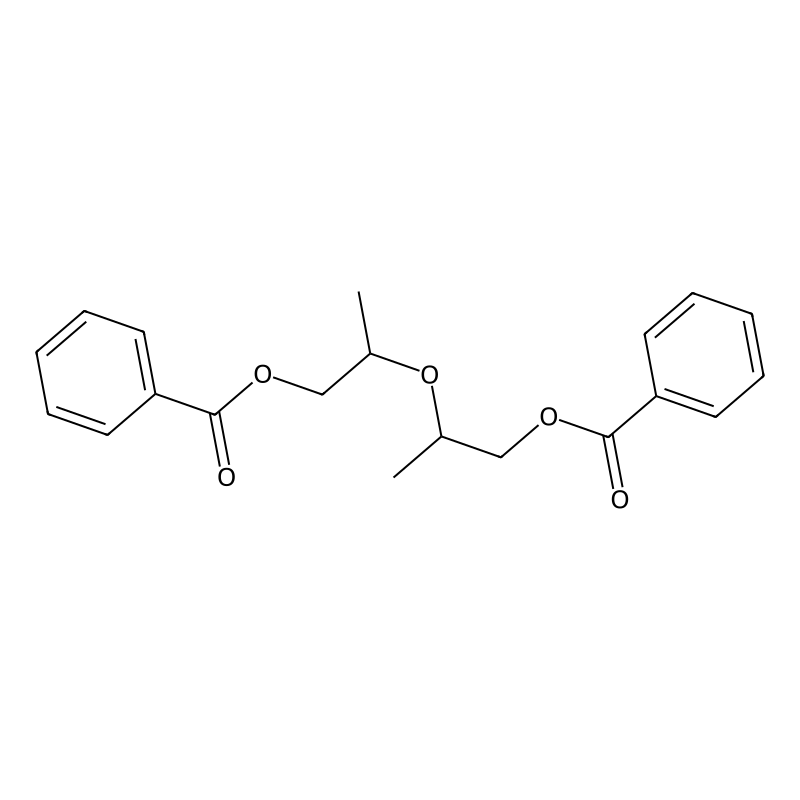

1,1'-Oxybis-2-propanol dibenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1'-Oxybis-2-propanol dibenzoate, also known as oxydipropyl dibenzoate, is a synthetic compound with the molecular formula and a molecular weight of approximately 342.39 g/mol. This compound is characterized by its dual ester functionality derived from dipropylene glycol and benzoic acid, making it a versatile chemical in various industrial applications. It appears as a colorless to pale yellow liquid with a low viscosity and is primarily utilized as a plasticizer, enhancing the flexibility and durability of polymers such as polyvinyl chloride (PVC) and polyurethane (PU) .

1,1'-Oxybis-2-propanol dibenzoate primarily undergoes esterification and hydrolysis reactions. The esterification process involves the reaction of dipropylene glycol with benzoic acid in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This reaction is conducted under reflux conditions to remove water, driving the reaction towards completion. Hydrolysis can occur in both acidic and basic conditions, resulting in the regeneration of dipropylene glycol and benzoic acid .

Common Reagents and Conditions- Esterification: Benzoic acid, sulfuric acid (catalyst), heat.

- Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products- Esterification: 1,1'-Oxybis-2-propanol dibenzoate.

- Hydrolysis: Dipropylene glycol and benzoic acid.

- Esterification: 1,1'-Oxybis-2-propanol dibenzoate.

- Hydrolysis: Dipropylene glycol and benzoic acid.

The synthesis of 1,1'-Oxybis-2-propanol dibenzoate typically involves the following steps:

- Esterification Reaction: Combine dipropylene glycol with benzoic acid.

- Catalysis: Add an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Reflux Conditions: Heat the mixture under reflux while removing water produced during the reaction.

- Purification: After completion, purify the product using distillation or other separation techniques to eliminate unreacted materials and by-products .

In industrial settings, this process is scaled up with enhanced mixing and temperature controls to ensure high yield and uniformity.

1,1'-Oxybis-2-propanol dibenzoate has diverse applications across several industries:

- Plastics Industry: Used as a plasticizer in PVC and polyurethane products to enhance flexibility and durability.

- Coatings and Adhesives: Improves mechanical properties in coatings and adhesives.

- Biological Research: Serves as a solvent in various biological assays due to its low toxicity.

- Pharmaceuticals: Investigated for its potential use in drug delivery systems .

Research on interaction studies involving 1,1'-Oxybis-2-propanol dibenzoate primarily focuses on its compatibility with various polymers. Its integration into polymer matrices disrupts intermolecular forces between polymer chains, enhancing their mobility which leads to improved flexibility . Further studies may explore its interactions at the molecular level within biological systems or its environmental interactions.

Several compounds share structural similarities or functional properties with 1,1'-Oxybis-2-propanol dibenzoate:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dipropylene Glycol | A related compound used as a solvent; lacks benzoate groups. | |

| Propylene Glycol Dibenzoate | Another ester with similar plasticizing properties but different structure. | |

| 2,2'-Oxybis-1-propanol Dibenzoate | Similar structure but varies in functional groups; used similarly as a plasticizer. |

Uniqueness

The uniqueness of 1,1'-Oxybis-2-propanol dibenzoate lies in its dual functionality as both a plasticizer and solvent. Its ability to interact effectively with both hydrophilic and hydrophobic compounds makes it particularly versatile for various applications .

Catalyzed Esterification Mechanisms

The synthesis of 1,1'-Oxybis-2-propanol dibenzoate involves sophisticated catalytic processes that utilize both direct esterification and transesterification pathways. These mechanisms are fundamental to achieving high-yield production of this important chemical compound used extensively in industrial applications as a plasticizer and chemical intermediate .

Acid-Catalyzed Direct Esterification

The primary synthetic route for 1,1'-Oxybis-2-propanol dibenzoate employs acid-catalyzed direct esterification between dipropylene glycol (1,1'-oxybis-2-propanol) and benzoic acid . This Fischer esterification mechanism proceeds through a well-established six-step pathway that follows the protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [3].

The initial step involves protonation of the benzoic acid carbonyl oxygen by the acid catalyst, creating a more electrophilic carbonyl carbon [3] [4]. Subsequently, the dipropylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [3]. The mechanism continues through proton transfer steps that result in water elimination and formation of the desired ester bond [3].

Sulfuric acid represents the most commonly employed catalyst for this transformation, serving dual functions as both a reaction catalyst and dehydrating agent [4] [5]. The catalyst concentration typically ranges from 0.5 to 3.0 weight percent, with optimal performance observed at 2-3 percent loading [6] [7]. Para-toluenesulfonic acid has emerged as an effective alternative catalyst, demonstrating superior performance with yields reaching 93-95 percent under optimized conditions [6] [7].

Table 1: Comparison of Acid Catalysts for Esterification

| Catalyst | Acid Strength (pH) | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Sulfuric Acid | 0.84 | 74-89 | Strong dehydrating agent | Corrosive, separation issues |

| Para-toluenesulfonic Acid | 1.01 | 90-95 | High activity, easy handling | Homogeneous catalyst |

| Phosphotungstic Acid | 2.74 | 85-92 | Heterogeneous, reusable | Expensive |

| Phosphomolybdic Acid | 2.65 | 75-80 | Mild conditions | Lower activity |

| Silicotungstic Acid | 2.85 | 80-85 | Good selectivity | Moderate activity |

| Titanium Sulfate | 0.84 | 85-90 | High activity | Expensive |

The reaction kinetics demonstrate first-order dependence with respect to benzoic acid concentration [8]. Temperature optimization studies reveal that the thermal effect of benzoic acid esterification with similar alcohols is approximately 622 joules per mole, with activation energies of 58.40 and 57.70 kilojoules per mole for forward and reverse reactions respectively [8]. These kinetic parameters indicate that the reaction operates under moderate energy requirements while maintaining favorable thermodynamics [8].

Lewis acid catalysts have also been investigated for esterification reactions, offering alternative pathways through electron pair acceptance mechanisms [9]. These catalysts function by complexing with electronegative atoms in the substrate, thereby activating the carbonyl carbon toward nucleophilic attack [9]. The application of Lewis acids in esterification processes demonstrates the versatility of catalytic approaches available for optimizing reaction conditions [9].

Table 2: Optimal Reaction Conditions for Esterification

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature Range | 120-180°C | Higher temperature increases rate |

| Catalyst Loading | 0.5-3.0 wt% | Optimal at 2-3% |

| Molar Ratio (Acid:Alcohol) | 1.8-2.2:1 | Excess acid drives equilibrium |

| Reaction Time | 4-8 hours | Plateau after 6 hours |

| Pressure | Atmospheric-Vacuum | Vacuum removes water |

| Solvent | Toluene/None | Azeotropic removal |

Transesterification Pathways

Transesterification represents an alternative synthetic methodology for producing 1,1'-Oxybis-2-propanol dibenzoate through the exchange of organic functional groups between an existing ester and dipropylene glycol [10] [11]. This approach offers distinct advantages in specific industrial contexts, particularly when methyl benzoate or other benzoic acid esters are readily available as starting materials [12] [13].

The transesterification mechanism operates through either acid-catalyzed or base-catalyzed pathways [10] [11]. Under acidic conditions, the process follows a similar pattern to direct esterification, involving carbonyl protonation followed by nucleophilic attack and subsequent elimination [14]. The acid-catalyzed mechanism proceeds through five distinct steps: initial carbonyl protonation, nucleophilic addition by the alcohol, proton transfer, elimination of the original alkoxide group, and final deprotonation to yield the product [14].

Base-catalyzed transesterification employs a two-step addition-elimination mechanism that offers certain operational advantages [10]. In this pathway, alkoxide ions generated from the dipropylene glycol perform nucleophilic addition to the ester carbonyl, forming a tetrahedral intermediate that subsequently eliminates the original alkoxide group [10]. This mechanism typically requires milder reaction conditions compared to acid-catalyzed processes [10].

Industrial applications of transesterification for benzoic acid ester synthesis have demonstrated remarkable efficiency, with titanate catalysts achieving conversions up to 100 percent for benzyl benzoate and 82.79 percent for butyl benzoate under optimized conditions [12] [13]. These results indicate the potential for high-yield transesterification processes when appropriate catalysts and reaction conditions are employed [12].

The selection between direct esterification and transesterification pathways depends on several factors including raw material availability, product specifications, and economic considerations [11]. Transesterification offers advantages when dealing with volatile alcohols or when azeotropic behavior complicates direct esterification processes [11]. Additionally, the ability to separate reaction products through distillation can drive transesterification equilibria toward completion [11].

Industrial-Scale Production Protocols

Reactor Design and Process Engineering

Industrial production of 1,1'-Oxybis-2-propanol dibenzoate requires sophisticated reactor design considerations to ensure optimal heat and mass transfer while maintaining reaction efficiency at commercial scales [15]. The scaling transition from laboratory to industrial production presents unique challenges including temperature control, mixing effectiveness, and product quality consistency [15].

Batch stirred tank reactors represent the most commonly implemented design for esterification processes, offering straightforward operation and control capabilities [16]. These reactors typically operate with volumes ranging from 5 to 50 cubic meters, maintaining temperatures between 120-180°C with residence times of 4-8 hours [16]. The batch configuration allows for precise control of reaction parameters and facilitates quality monitoring throughout the process [16].

Continuous stirred tank reactors provide advantages for large-scale production through steady-state operation and consistent product quality [16] [17]. These systems operate with volumes of 10-100 cubic meters and maintain residence times of 2-4 hours while achieving conversions of 88-95 percent [16]. The continuous operation eliminates batch-to-batch variability and enables more efficient heat integration [17].

Reactive distillation columns represent advanced reactor technology that combines reaction and separation in a single unit operation [17] [18]. This approach achieves the highest conversions (95-99 percent) by continuously removing water formed during esterification, thereby driving the equilibrium toward product formation [18]. The integrated design reduces capital costs and energy consumption compared to separate reaction and distillation steps [19].

Table 4: Industrial Reactor Design Parameters

| Reactor Type | Typical Volume (m³) | Operating Temperature (°C) | Residence Time | Conversion Achieved (%) | Advantages |

|---|---|---|---|---|---|

| Batch Stirred Tank | 5-50 | 120-180 | 4-8 hours | 85-92 | Simple control |

| Continuous Stirred Tank | 10-100 | 140-170 | 2-4 hours | 88-95 | Continuous operation |

| Plug Flow Reactor | 1-20 | 130-160 | 1-3 hours | 90-96 | High conversion |

| Reactive Distillation Column | 20-200 | 120-180 | 2-6 hours | 95-99 | Combined reaction/separation |

Process engineering considerations include heat transfer optimization through jacket cooling systems and internal coils to manage the exothermic nature of esterification reactions [15]. Mixing systems must provide adequate agitation to ensure homogeneous reaction conditions while minimizing energy consumption [15]. Material selection becomes critical due to the corrosive nature of acid catalysts, with stainless steel and glass-lined reactors being preferred options [15].

Advanced reactor configurations incorporate water removal systems using Dean-Stark traps or vacuum distillation to continuously eliminate reaction water [20] [21]. These systems enhance reaction rates and improve final conversions by preventing reverse hydrolysis reactions [20]. The implementation of aromatic solvents as water-carrying agents enables azeotropic distillation for effective water removal [22].

Microreactor technology has emerged as an innovative approach for process intensification, offering enhanced heat and mass transfer characteristics [23] [24]. Studies demonstrate that microreactors can achieve reaction rate constants approximately five times larger than conventional batch methods, with water separation rates increased by factors of 100 or more [24]. These improvements result in significantly reduced reaction times and improved overall process efficiency [24].

Purification Techniques and Yield Maximization

The purification of 1,1'-Oxybis-2-propanol dibenzoate requires sophisticated separation techniques to achieve the high purity standards demanded by industrial applications [25] [26]. Multiple purification strategies have been developed to address the specific challenges associated with ester purification, including the removal of unreacted starting materials, catalyst residues, and thermal degradation byproducts [25].

Vacuum distillation represents the primary purification method for high-boiling esters, operating under pressures of 0.05 to 1 millimeter of mercury to minimize thermal exposure [26]. This technique prevents thermal decomposition that would otherwise occur at atmospheric pressure, maintaining product quality while achieving purities of 95-99 percent [26]. The use of thin-film evaporators enables continuous operation with short residence times, further reducing thermal stress on the product [26].

Steam distillation offers an alternative approach for volatile impurity removal, operating under atmospheric pressure with temperatures typically maintained between 100-130°C [27]. While achieving lower final purities (85-90 percent), this method provides energy-efficient removal of low-boiling impurities and residual solvents [27]. The technique proves particularly effective when combined with other purification steps in multi-stage processes [27].

Azeotropic distillation utilizing toluene as the azeotropic agent demonstrates exceptional effectiveness for ester purification [27]. This method enables continuous water removal during the reaction phase while facilitating product recovery through phase separation [27]. The technique achieves purities of 90-95 percent with excellent energy efficiency due to the favorable thermodynamics of ternary azeotrope formation [27].

Table 3: Comparison of Purification Techniques

| Method | Operating Pressure | Temperature Range (°C) | Purity Achieved (%) | Energy Efficiency |

|---|---|---|---|---|

| Vacuum Distillation | 0.05-1 mmHg | 150-200 | 95-99 | Moderate |

| Steam Distillation | Atmospheric | 100-130 | 85-90 | Low |

| Azeotropic Distillation | Atmospheric | 95-110 | 90-95 | High |

| Fractional Distillation | Atmospheric-Vacuum | 180-250 | 92-98 | Moderate |

| Reactive Distillation | Atmospheric-Vacuum | 120-180 | 98-99.5 | Very High |

Fractional distillation employing packed columns provides enhanced separation efficiency for complex mixtures containing multiple ester components [28] [29]. The use of structured packings such as stainless steel sponge or glass beads enables effective separation of compounds with boiling point differences less than 25°C [28]. This technique achieves final purities of 92-98 percent while maintaining moderate energy requirements [29].

Yield maximization strategies focus on optimizing reaction conditions to drive equilibrium conversion while minimizing side reactions and thermal degradation [30] [31]. Temperature optimization studies indicate optimal ranges between 50-100°C for initial reaction phases, with higher temperatures (120-180°C) employed during water removal stages [30]. The strategic use of excess benzoic acid (molar ratios of 1.8-2.2:1) provides thermodynamic driving force while facilitating subsequent purification through selective removal techniques [6].

Advanced purification systems incorporate divided wall column technology that combines multiple separation functions in a single unit [32]. These systems reduce energy consumption by 30-fold compared to conventional separation processes while achieving final purities exceeding 98 percent [32]. The integration of decanters for phase separation enhances the effectiveness of these advanced distillation systems [32].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1,1'-Oxybis-2-propanol dibenzoate through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectroscopic signatures that enable unambiguous identification and purity assessment [1] [2].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1,1'-Oxybis-2-propanol dibenzoate in deuterated chloroform displays well-resolved signals corresponding to the distinct proton environments within the molecular structure [1] . The aromatic protons of the benzoyl groups appear as complex multiplets in the downfield region between δ 7.5-8.1 ppm, characteristic of the electron-withdrawing effect of the carbonyl substituent on the benzene rings [1]. These signals integrate for ten protons, consistent with the presence of two equivalent phenyl rings.

The methylene protons adjacent to the ester oxygen atoms (OCH₂) generate signals in the δ 4.2-4.5 ppm range, appearing as multiplets due to coupling with neighboring methyl and methylene protons [1] . The ether-linked methylene protons (OCH₂) resonate slightly upfield at δ 3.7-3.9 ppm, reflecting the reduced deshielding effect compared to the ester-linked counterparts [1].

The methyl groups attached to the propanol backbone produce characteristic doublets in the aliphatic region at δ 1.2-1.3 ppm, with coupling constants consistent with three-bond coupling to the adjacent methine protons [1]. These signals integrate for six protons, confirming the symmetrical nature of the dipropylene glycol backbone.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environments within the molecule [4]. The carbonyl carbons of the ester groups appear significantly downfield at δ 165-166 ppm, characteristic of the electron-deficient nature of these carbons due to resonance effects with the adjacent oxygen atoms [4].

The aromatic carbon signals span the δ 128-133 ppm region, with the quaternary carbon directly attached to the carbonyl group appearing most downfield, while the meta and para carbons resonate at slightly higher field positions [4]. The aliphatic ether-linked methylene carbons appear at δ 68-70 ppm, typical of carbons bearing ether oxygen substituents [4].

The methyl carbons of the propanol units generate signals in the δ 18-20 ppm range, consistent with primary carbons in aliphatic environments [4]. The chemical shift pattern and multiplicity confirm the structural integrity and purity of the synthesized compound.

Deuterium Nuclear Magnetic Resonance (²H NMR) Dynamics Studies

Advanced ²H NMR investigations using deuterated analogues have revealed important molecular motion characteristics [1] [2]. The deuterium solid-state NMR studies of phenyl-ring deuterated derivatives demonstrate complex molecular dynamics involving both ring flip motions and isotropic rotational behavior [1].

The experimental data indicate that ring flip motions occur with an activation energy of approximately 75 kJ/mol, determined from temperature-dependent rate constant analysis [1] [2]. These dynamics studies provide insights into the molecular flexibility and conformational behavior that influence the compound's plasticizing effectiveness in polymer systems.

Infrared (IR) Spectral Signatures

Fourier transform infrared spectroscopy reveals characteristic vibrational modes that serve as diagnostic fingerprints for 1,1'-Oxybis-2-propanol dibenzoate [5] . The infrared spectrum exhibits several distinctive absorption bands that enable both qualitative identification and quantitative analysis.

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum appears at 1720 cm⁻¹, corresponding to the carbon-oxygen double bond stretching vibration of the ester groups [5] . This absorption is particularly intense due to the presence of two equivalent ester functionalities within the molecule. The frequency position indicates typical aliphatic ester character, with slight shifts possible depending on the physical state and intermolecular interactions.

Aromatic Carbon-Hydrogen Stretching

The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions around 3050 cm⁻¹ [5] . These bands are characteristic of the phenyl rings and provide confirmation of the benzoyl moieties within the molecular structure. The multiplicity and intensity patterns reflect the symmetrical arrangement of the two benzene rings.

Aromatic Carbon-Carbon Stretching

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region [5]. These skeletal vibrations of the benzene rings provide additional structural confirmation and are particularly useful for distinguishing aromatic substitution patterns. The band positions and relative intensities are consistent with monosubstituted benzene rings.

Aliphatic Carbon-Hydrogen Vibrations

The aliphatic portions of the molecule contribute characteristic absorptions in the 2800-3000 cm⁻¹ region, corresponding to methyl and methylene carbon-hydrogen stretching vibrations. These bands overlap but can be distinguished through careful spectral analysis and comparison with reference compounds.

Ester Carbon-Oxygen Stretching

The carbon-oxygen single bond stretching of the ester linkages generates absorptions in the 1000-1300 cm⁻¹ region. These bands are complex due to coupling with adjacent vibrational modes but provide important structural information about the ester connectivity.

Thermochemical Behavior Analysis

Phase Transition Dynamics

The thermal behavior of 1,1'-Oxybis-2-propanol dibenzoate exhibits complex phase transition characteristics that significantly influence its performance in various applications [6] [7]. Differential scanning calorimetry studies reveal multiple thermal events that provide insights into molecular organization and stability.

Glass Transition Behavior

The glass transition temperature of 1,1'-Oxybis-2-propanol dibenzoate varies significantly depending on the environmental conditions and polymer matrix interactions [1] [7]. In pure form, the compound exhibits glass transition characteristics at sub-ambient temperatures, typically around -40°C [8]. However, when incorporated into polymer systems, the effective glass transition temperature becomes dependent on the concentration and compatibility with the host matrix.

Melting Point Characteristics

Differential scanning calorimetry analysis indicates that pure 1,1'-Oxybis-2-propanol dibenzoate exhibits a melting point around -40°C [8]. This relatively low melting point contributes to the compound's effectiveness as a plasticizer by maintaining liquid state characteristics under normal processing and service conditions.

Crystallization Dynamics

Studies of related diol dibenzoate compounds reveal complex crystallization behavior that can significantly affect performance characteristics [7]. Some structural analogues demonstrate reversible crystallization within polymer matrices, leading to time-dependent changes in mechanical properties. This phenomenon has been observed particularly with shorter chain diol dibenzoates, where partial crystallization can occur over extended storage periods.

Thermal Decomposition Pathways

Thermogravimetric analysis reveals that 1,1'-Oxybis-2-propanol dibenzoate maintains thermal stability up to approximately 200°C [9] [10]. Above this temperature, decomposition begins through multiple pathways involving ester bond cleavage and aromatic degradation. The major weight loss occurs in the 200-400°C range, with the formation of various volatile decomposition products including benzoic acid derivatives and hydrocarbon fragments.

Kinetic Analysis of Thermal Events

Advanced thermal analysis using coupled techniques reveals complex kinetic behavior during phase transitions and decomposition processes [9] [10] [11]. The activation energies for various thermal processes have been determined through isoconversional methods, providing insights into the mechanisms controlling thermal stability and degradation pathways.

Solvation Parameters and Compatibility

The solvation characteristics of 1,1'-Oxybis-2-propanol dibenzoate play crucial roles in determining its compatibility with various polymer systems and its effectiveness as a plasticizer [12] [13]. The compound exhibits selective solvation behavior that influences both processing characteristics and final material properties.

Solubility Profile

The compound demonstrates limited water solubility (8.69 mg/L at 20°C) but excellent solubility in organic solvents [8]. This hydrophobic character contributes to its effectiveness in non-polar and moderately polar polymer systems while providing resistance to extraction by aqueous media. The logarithmic partition coefficient (log P = 3.9) indicates moderate lipophilicity, which influences both biological activity and environmental fate.

Polymer Compatibility Assessment

Compatibility studies with various polymer systems reveal that 1,1'-Oxybis-2-propanol dibenzoate exhibits particularly strong interactions with polar polymers including polyvinyl chloride, polyvinyl acetate, and certain elastomeric systems [12] [13]. The ether linkages within the molecular structure enhance compatibility with polymers containing polar functional groups through specific intermolecular interactions.

Thermodynamic Mixing Parameters

The thermodynamic parameters governing mixing behavior have been evaluated through temperature-modulated differential scanning calorimetry studies [1]. The interaction parameter determined from Jenkel-Heusch model analysis indicates favorable mixing with poly(vinyl acetate) systems, with an interaction parameter of -0.53, suggesting strong polymer-plasticizer interactions.

Viscosity and Flow Characteristics

The viscosity of pure 1,1'-Oxybis-2-propanol dibenzoate (215 cp at 20°C) influences processing characteristics and migration behavior in polymer applications [8]. The moderate viscosity facilitates uniform distribution during melt processing while providing sufficient cohesive forces to minimize migration in the final product.

Vapor Pressure and Volatility

The extremely low vapor pressure (0 Pa at 25°C) indicates minimal volatility under normal service conditions [8]. This characteristic is particularly important for applications requiring low emission profiles and long-term stability. The low volatility contributes to the permanent plasticizing effect and reduces potential health and environmental concerns associated with volatile plasticizers.

Temperature-Dependent Solvation

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Plastics -> Polymer Type -> N.a.

Plastics -> Plasticisers

Cosmetics -> Emollient

General Manufacturing Information

Agriculture, forestry, fishing and hunting

All other basic organic chemical manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Propanol, oxybis-, dibenzoate: ACTIVE